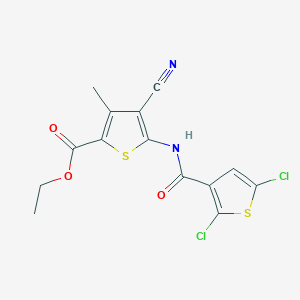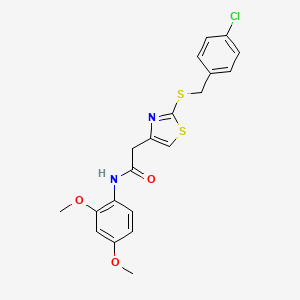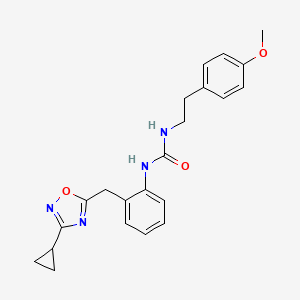
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-methoxyphenethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-methoxyphenethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antidiabetic Screening of Dihydropyrimidine Derivatives
A study by Lalpara et al. (2021) involved synthesizing a series of N-substituted dihydropyrimidine derivatives through the condensation of newly synthesized methoxybenzaldehyde with various acetoacetanilides and urea. These compounds were then evaluated for their antidiabetic activity using an α-amylase inhibition assay, showcasing the potential of urea derivatives in the development of antidiabetic agents. This demonstrates the application of urea derivatives in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic benefits for diabetes management. For further details, refer to the original publication: Lalpara et al., 2021.
Spectroscopic and Computational Studies of Oxadiazole Derivatives
Research by Saraçoǧlu and Cukurovalı (2013) focused on the synthesis and characterization of a specific oxadiazole derivative, analyzing its molecular structure through various spectroscopic methods and computational studies. Their findings contribute to the understanding of the molecular properties of oxadiazole compounds, which are related to the chemical structure . The detailed analysis of molecular geometry, vibrational frequencies, and other properties provides insights into the potential applications of such compounds in various fields of science, including material science and drug design. For more information, consult the full text: Saraçoǧlu & Cukurovalı, 2013.
Enzyme Inhibition and Anticancer Properties of Urea Derivatives
Mustafa, Perveen, and Khan (2014) synthesized a series of urea derivatives to explore their enzyme inhibition capabilities and potential anticancer activities. Their research highlights the versatility of urea derivatives in inhibiting various enzymes and their efficacy against specific cancer cell lines. This study underscores the significance of chemical structure in determining the biological activity of urea derivatives, further emphasizing their potential in therapeutic applications, particularly in cancer treatment. Detailed findings can be accessed here: Mustafa, Perveen, & Khan, 2014.
properties
IUPAC Name |
1-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-18-10-6-15(7-11-18)12-13-23-22(27)24-19-5-3-2-4-17(19)14-20-25-21(26-29-20)16-8-9-16/h2-7,10-11,16H,8-9,12-14H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTVLAJVXJFMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

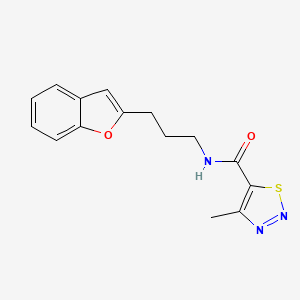
![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)

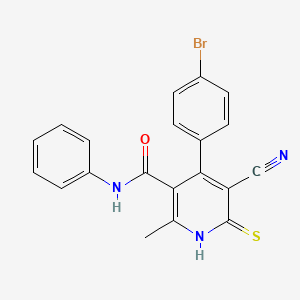


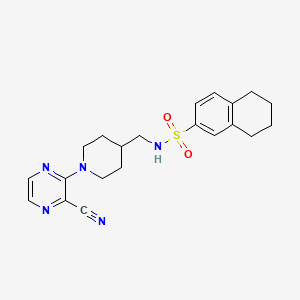

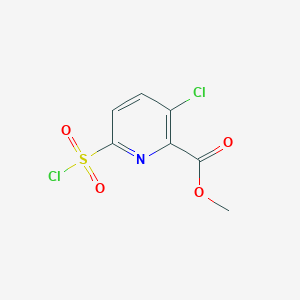
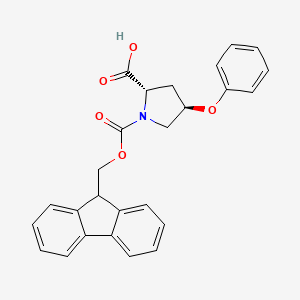
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide](/img/structure/B2548911.png)
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2548912.png)
